14:1 EPC trifluoromethanesulfonate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C39H73F3NO11PS |

|---|---|

Peso molecular |

852.0 g/mol |

Nombre IUPAC |

2-[[(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;trifluoromethanesulfonate |

InChI |

InChI=1S/C38H73NO8P.CHF3O3S/c1-7-10-12-14-16-18-20-22-24-26-28-30-37(40)43-34-36(35-46-48(42,44-9-3)45-33-32-39(4,5)6)47-38(41)31-29-27-25-23-21-19-17-15-13-11-8-2;2-1(3,4)8(5,6)7/h14-17,36H,7-13,18-35H2,1-6H3;(H,5,6,7)/q+1;/p-1/b16-14-,17-15-;/t36-,48?;/m1./s1 |

Clave InChI |

VWLPRDUQENJQBN-VEEYQLTESA-M |

SMILES isomérico |

CCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCC.C(F)(F)(F)S(=O)(=O)[O-] |

SMILES canónico |

CCCCC=CCCCCCCCC(=O)OCC(COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCC.C(F)(F)(F)S(=O)(=O)[O-] |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 14:1 EPC Trifluoromethanesulfonate for Researchers and Drug Development Professionals

Central, Switzerland - 14:1 EPC trifluoromethanesulfonate, a cationic lipid, is gaining significant attention within the scientific community for its potential in drug delivery and gene therapy applications. This technical guide provides a comprehensive overview of its chemical properties, transfection efficiency, and relevant experimental protocols, tailored for researchers, scientists, and drug development professionals.

Core Concepts: Chemical Identity and Properties

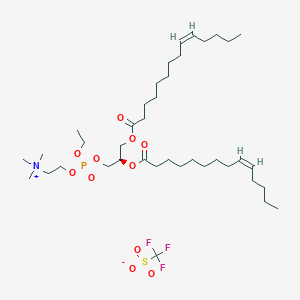

This compound is a derivative of ethyl-phosphatidylcholine (EPC) featuring monounsaturated 14-carbon fatty acid chains.[1][2] Its chemical formula is C39H73F3NO11PS, and it is identified by the CAS Number 1246304-44-8.[3] A common synonym for this compound is 1,2-dimyristoleoyl-sn-glycero-3-ethylphosphocholine (Tf salt), often abbreviated as 14:1 EPC (Tf Salt).[4] This lipid is characterized as a white to off-white solid, soluble in various organic solvents such as chloroform, methanol, and ethanol, and is typically stored at -20°C to maintain its stability.[4]

The structure of this compound is notable for its cationic headgroup, a result of the esterification of the phosphate group in phosphatidylcholine, and its two monounsaturated 14:1 hydrocarbon chains in the hydrophobic tail. This specific molecular architecture is a key determinant of its high transfection activity.

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound and related compounds.

| Chemical and Physical Properties | |

| Molecular Formula | C39H73F3NO11PS |

| Molecular Weight | 852.03 g/mol |

| CAS Number | 1246304-44-8 |

| Appearance | White to off-white solid |

| Solubility | Soluble in chloroform, methanol, ethanol |

| Storage Temperature | -20°C |

| Transfection Efficiency of Cationic Phosphatidylcholine Derivatives | |

| Lipid | Relative Transfection Efficiency (compared to EDOPC) |

| diC14:1c-EPC | ~10-12 times higher |

| diC14:1t-EPC | ~10 times higher |

| C14:1C2:0-C14:1PC | ~10 times higher |

| diC18:1-EPC (EDOPC) | 1 (Reference) |

| Data sourced from studies on human umbilical artery endothelial cells (HUAEC). |

Experimental Protocols

Protocol for Liposome Preparation using Thin-Film Hydration

This protocol describes a common method for preparing cationic liposomes.

Materials:

-

This compound

-

Co-lipid (e.g., DOPE or cholesterol)

-

Chloroform

-

Aqueous buffer (e.g., sterile water, PBS, or HEPES-buffered saline)

-

Round-bottom flask

-

Rotary evaporator

-

Bath sonicator or extruder

Procedure:

-

Lipid Dissolution: Dissolve this compound and any co-lipids in chloroform in a round-bottom flask. The lipids should be completely dissolved to ensure a homogenous mixture.

-

Film Formation: Remove the chloroform using a rotary evaporator under reduced pressure. This will create a thin, uniform lipid film on the inner surface of the flask.

-

Drying: Further dry the lipid film under a high vacuum for at least 1-2 hours to remove any residual solvent.

-

Hydration: Hydrate the lipid film by adding the desired aqueous buffer. The temperature of the buffer should be above the phase transition temperature of the lipids. Agitate the flask by vortexing or gentle shaking to disperse the lipids, forming multilamellar vesicles (MLVs).

-

Sizing (Optional but Recommended): To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to sonication in a bath sonicator or extrusion through polycarbonate membranes of a specific pore size.

Protocol for In Vitro Transfection

This protocol outlines a general procedure for transfecting cells in culture using cationic liposomes.

Materials:

-

Liposome suspension (prepared as above)

-

Plasmid DNA or siRNA

-

Serum-free cell culture medium (e.g., Opti-MEM)

-

Cells to be transfected

-

96-well or other culture plates

Procedure:

-

Cell Seeding: Seed the cells in culture plates 24 hours prior to transfection to achieve approximately 80% confluency at the time of the experiment.

-

Lipoplex Formation:

-

Dilute the liposome suspension in serum-free medium.

-

In a separate tube, dilute the nucleic acid (plasmid DNA or siRNA) in serum-free medium.

-

Combine the diluted liposomes and nucleic acids. Mix gently and incubate at room temperature for 15-30 minutes to allow the formation of lipoplexes.

-

-

Transfection:

-

Remove the culture medium from the cells and wash with a buffered saline solution.

-

Add the lipoplex-containing medium to the cells.

-

Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

-

-

Post-Transfection:

-

After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium.

-

Culture the cells for 24-72 hours before assaying for gene expression or gene silencing.

-

Signaling Pathways and Experimental Workflows

Cellular Uptake and Endosomal Escape of Cationic Liposomes

The primary mechanism for the cellular entry of cationic liposomes is endocytosis. The positively charged lipoplexes interact with the negatively charged cell surface, triggering their internalization into endosomes. For the therapeutic or genetic payload to be effective, it must be released from the endosome into the cytoplasm. This "endosomal escape" is a critical step and is thought to be facilitated by the interaction of the cationic lipids with anionic lipids in the endosomal membrane, leading to membrane destabilization and the formation of non-lamellar lipid phases that promote release.

Caption: Cellular uptake and endosomal escape of a cationic lipoplex.

Experimental Workflow for Liposome Preparation and Transfection

The following diagram illustrates the typical workflow for researchers using this compound for in vitro transfection studies.

Caption: Workflow for liposome preparation and in vitro transfection.

References

synthesis of 1,2-dimyristoleoyl-sn-glycero-3-ethylphosphocholine

An In-depth Technical Guide to the Synthesis of 1,2-dimyristoleoyl-sn-glycero-3-ethylphosphocholine (DMoEPC)

Introduction

Proposed Synthetic Pathway

The synthesis of DMoEPC can be envisioned as a multi-step process starting from sn-glycero-3-phosphocholine (GPC). The core of this synthesis involves the esterification of the free hydroxyl groups of GPC with myristoleic acid, followed by the ethylation of the phosphate group. A plausible synthetic workflow is outlined below.

Caption: Proposed synthetic workflow for DMoEPC.

Experimental Protocols

Step 1: Steglich Esterification of sn-Glycero-3-phosphocholine

This step involves the acylation of the two hydroxyl groups of GPC with myristoleic acid using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

Materials:

-

sn-Glycero-3-phosphocholine (GPC)

-

Myristoleic acid

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask, dissolve sn-glycero-3-phosphocholine in a minimal amount of anhydrous DMF.

-

In a separate flask, dissolve myristoleic acid (2.5 equivalents), DCC (2.5 equivalents), and DMAP (0.5 equivalents) in anhydrous DCM.

-

Slowly add the DCM solution to the GPC solution at 0 °C with constant stirring under an inert atmosphere (e.g., argon or nitrogen).

-

Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with dilute HCl, followed by saturated NaHCO3 solution, and finally with brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude 1,2-dimyristoleoyl-sn-glycero-3-phosphocholine.

Step 2: Ethylation of the Phosphate Group

The intermediate phosphocholine is then ethylated to yield the final product, DMoEPC.

Materials:

-

Crude 1,2-dimyristoleoyl-sn-glycero-3-phosphocholine

-

Ethyl trifluoromethanesulfonate (Ethyl triflate)

-

Anhydrous Dichloromethane (DCM)

-

Diisopropylethylamine (DIPEA)

Procedure:

-

Dissolve the crude 1,2-dimyristoleoyl-sn-glycero-3-phosphocholine in anhydrous DCM.

-

Add diisopropylethylamine (1.5 equivalents) to the solution.

-

Cool the mixture to 0 °C and slowly add ethyl triflate (1.2 equivalents) under an inert atmosphere.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Step 3: Purification

The crude DMoEPC is purified using column chromatography to obtain the final high-purity product.

Materials:

-

Crude DMoEPC

-

Silica gel

-

Eluent system (e.g., a gradient of methanol in chloroform)

Procedure:

-

Prepare a silica gel column packed in the initial eluent (e.g., 100% chloroform).

-

Dissolve the crude DMoEPC in a minimal amount of the initial eluent and load it onto the column.

-

Elute the column with a gradient of increasing methanol concentration in chloroform.

-

Collect fractions and analyze them by TLC.

-

Combine the fractions containing the pure product and evaporate the solvent to yield purified DMoEPC.

Quantitative Data

The following table provides an example of the quantities of reactants and expected yields for the synthesis of DMoEPC, starting with 1 gram of GPC. These are theoretical values and may vary based on experimental conditions.

| Reactant/Product | Molar Mass ( g/mol ) | Starting Amount | Equivalents | Theoretical Yield |

| Step 1: Esterification | ||||

| sn-Glycero-3-phosphocholine (GPC) | 257.2 | 1.0 g | 1.0 | - |

| Myristoleic Acid | 226.36 | 2.2 g | 2.5 | - |

| DCC | 206.33 | 2.0 g | 2.5 | - |

| DMAP | 122.17 | 0.24 g | 0.5 | - |

| 1,2-dimyristoleoyl-sn-glycero-3-phosphocholine | 673.9 | - | - | ~2.0 g (75% yield) |

| Step 2: Ethylation | ||||

| 1,2-dimyristoleoyl-sn-glycero-3-phosphocholine | 673.9 | 2.0 g | 1.0 | - |

| Ethyl triflate | 178.12 | 0.63 g | 1.2 | - |

| DIPEA | 129.24 | 0.58 g | 1.5 | - |

| DMoEPC (Final Product) | 701.95 | - | - | ~1.6 g (80% yield) |

Signaling Pathways and Logical Relationships

The primary application of DMoEPC is in the formulation of lipid nanoparticles for drug delivery, particularly for nucleic acids. The cationic nature of DMoEPC plays a crucial role in the interaction with negatively charged genetic material and cellular membranes.

Caption: Cellular uptake pathway of DMoEPC-LNP.

Conclusion

This technical guide outlines a feasible synthetic route for 1,2-dimyristoleoyl-sn-glycero-3-ethylphosphocholine, a critical component in modern drug delivery systems. The provided protocols, based on established chemical principles for phospholipid synthesis, offer a solid foundation for researchers to produce this valuable cationic lipid. The successful synthesis and purification of DMoEPC will enable further advancements in the development of effective and targeted therapies.

References

- 1. High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation [frontiersin.org]

Unveiling the Transfection Mechanism of 14:1 EPC Trifluoromethanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of 14:1 EPC trifluoromethanesulfonate (Tf Salt), a cationic lipid that has demonstrated significant promise in nucleic acid delivery. We delve into the molecular characteristics that contribute to its high transfection efficiency, provide available quantitative data, and present detailed experimental protocols to aid researchers in their practical applications.

Introduction to Cationic Lipid-Mediated Transfection and this compound

Cationic lipids are indispensable tools in modern molecular biology and drug delivery, offering a non-viral method for introducing nucleic acids like DNA and RNA into cells. These amphiphilic molecules typically consist of a positively charged headgroup, a hydrophobic tail, and a linker. The positive charge facilitates the condensation of negatively charged nucleic acids to form lipid-nucleic acid complexes, commonly known as lipoplexes. These lipoplexes can then interact with and traverse the cell membrane to deliver their genetic cargo.

14:1 EPC (Ethylphosphatidylcholine) trifluoromethanesulfonate is a specific class of cationic lipid characterized by a phosphatidylcholine backbone with an ethyl group on the phosphate, rendering it cationic. The "14:1" designation refers to the two monounsaturated myristoleoyl hydrocarbon chains, each containing 14 carbon atoms and one double bond. As we will explore, this specific hydrophobic tail structure is a key determinant of its high transfection activity.

The Core Mechanism of Action: Beyond Electrostatics

The journey of a nucleic acid into a cell, mediated by this compound, involves a series of critical steps. While the initial electrostatic interaction is fundamental, the high efficiency of this particular lipid is attributed to its unique influence on lipid bilayer structures within the cell.

Lipoplex Formation

The process begins with the spontaneous self-assembly of the positively charged this compound with the negatively charged phosphate backbone of the nucleic acid. This interaction neutralizes the charge and condenses the nucleic acid into a compact, stable lipoplex particle.

Cellular Uptake and the Role of Endocytosis

The positively charged surface of the lipoplex facilitates its adsorption to the negatively charged cell surface. The primary route of cellular entry is believed to be endocytosis, where the cell membrane engulfs the lipoplex, enclosing it within an endosome.[1]

Endosomal Escape: The Critical Hurdle and the 14:1 EPC Advantage

Once inside the endosome, the lipoplex must escape into the cytoplasm before the endosome matures into a lysosome, where the nucleic acid would be degraded. This is a major rate-limiting step in transfection. The unique property of this compound lies in its ability to facilitate this escape.

The monounsaturated 14:1 hydrocarbon chains of the lipid play a crucial role.[2][3][4] When the 14:1 EPC-containing lipoplex interacts with the lipids of the endosomal membrane, particularly zwitterionic lipids like phosphatidylethanolamine (PE), it promotes a transition from a lamellar (bilayer) structure to non-lamellar phases, such as the inverted cubic (QII) and inverted hexagonal (HII) phases.[2][5] This phase transition disrupts the integrity of the endosomal membrane, allowing the nucleic acid to be released into the cytoplasm.

This "fusogenic" property, driven by the specific geometry of the 14:1 chains, is a key differentiator from many other cationic lipids and is strongly correlated with its high transfection efficiency.[2][3]

Intracellular Trafficking and Nuclear Entry (for DNA)

For plasmid DNA and other genetic material destined for the nucleus, once in the cytoplasm, it must be transported to the nucleus for transcription to occur. The exact mechanisms of this transport are still under investigation but are thought to involve cellular machinery. For mRNA and siRNA, the cytoplasm is the site of action.

Quantitative Data on Transfection Efficiency

| Cationic Lipid Structure | Relative Transfection Efficiency | Key Findings | Reference |

| di-C14:1-EPC | ~10-fold higher than EDOPC (18:1 EPC) | Maximum transfection activity is observed for cationic PCs with monounsaturated 14:1 chains. This high efficiency correlates with the promotion of cubic phase formation in membrane lipids. | [2][5][6] |

| Spermine-C14 | High (comparable to Lipofectamine™ 2000) | In a study of spermine-based cationic lipids, the C14 variant showed the highest transfection efficiency. | [2] |

| di-C18:1-EPC (EDOPC) | Reference (lower efficiency) | Longer hydrocarbon chains (18:1) result in significantly lower transfection activity compared to 14:1 chains. | [2][5] |

Experimental Protocols

The following is a detailed, generalized protocol for the transfection of mammalian cells using this compound. It is crucial to optimize the protocol for specific cell types and nucleic acids.

Materials

-

This compound

-

Co-lipid (optional, e.g., DOPE - 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

-

Nucleic acid (plasmid DNA, mRNA, siRNA) of high purity

-

Serum-free medium (e.g., Opti-MEM™)

-

Complete cell culture medium

-

Mammalian cells in logarithmic growth phase

-

Sterile microcentrifuge tubes

-

Multi-well plates for cell culture

Preparation of Lipid Stock Solution

-

Prepare a 1 mg/mL stock solution of this compound in a sterile, organic solvent such as chloroform or ethanol.

-

If using a co-lipid like DOPE, it can be mixed with the 14:1 EPC at the desired molar ratio at this stage.

-

Store the stock solution at -20°C.

Transfection Procedure

Day 0: Cell Seeding

-

Seed cells in a multi-well plate at a density that will ensure they are 70-90% confluent at the time of transfection.

-

Incubate overnight at 37°C in a CO2 incubator.

Day 1: Transfection

-

For each well to be transfected, prepare two tubes:

-

Tube A (Nucleic Acid): Dilute the desired amount of nucleic acid in serum-free medium. Mix gently.

-

Tube B (Lipid): Dilute the appropriate amount of the this compound stock solution in serum-free medium. Mix gently and incubate for 5 minutes at room temperature.

-

Note: The optimal lipid-to-nucleic acid ratio needs to be determined empirically, but a common starting point is a 1:1 to 10:1 weight ratio.

-

-

Formation of Lipoplexes:

-

Add the contents of Tube A to Tube B.

-

Mix gently by pipetting up and down or flicking the tube. Do not vortex.

-

Incubate the mixture for 20-30 minutes at room temperature to allow for the formation of lipoplexes.

-

-

Transfection of Cells:

-

Gently remove the culture medium from the cells.

-

Wash the cells once with serum-free medium or PBS.

-

Add the lipoplex-containing medium from step 2 to the cells dropwise.

-

Gently rock the plate to ensure even distribution.

-

Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

-

-

Post-Transfection:

-

After the incubation period, remove the transfection medium.

-

Add fresh, complete (serum-containing) culture medium to the cells.

-

Incubate the cells for 24-72 hours, depending on the experimental endpoint.

-

Day 2-3: Assay for Gene Expression

-

Analyze the cells for the expression of the transfected gene using appropriate methods such as fluorescence microscopy (for fluorescent reporter genes), qPCR, Western blotting, or functional assays.

Visualizing the Mechanism and Workflow

To further elucidate the processes described, the following diagrams have been generated using the DOT language.

Caption: General mechanism of this compound-mediated transfection.

Caption: Experimental workflow for transfection with this compound.

References

- 1. addgene.org [addgene.org]

- 2. Structure Relationship of Cationic Lipids on Gene Transfection Mediated by Cationic Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

Comprehensive Technical Guide: Safety and Handling of 14:1 EPC Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide and is based on publicly available information. It is not a substitute for a manufacturer-provided Safety Data Sheet (SDS). Always consult the official SDS for the most accurate and up-to-date safety and handling information before working with any chemical.

Introduction

1-myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine (14:1 EPC) is a specific phosphatidylcholine, a class of phospholipids that are major components of biological membranes. The trifluoromethanesulfonate (triflate) salt form of this lipid is often used in research and development, particularly in the formation of liposomes and other lipid-based drug delivery systems. Understanding the safety and handling of this compound is critical for ensuring laboratory safety and experimental integrity.

Hazard Identification and Safety Data

Table 1: General Hazard Information (Based on similar lipid compounds)

| Hazard Classification | Description | Precautionary Statement |

| Physical Hazards | Not classified as a physical hazard. | None specified. |

| Health Hazards | May cause skin irritation. May cause serious eye irritation. May cause respiratory irritation. | P261, P280, P302+P352, P305+P351+P338 |

| Environmental Hazards | No data available. | Avoid release to the environment. |

Handling and Storage

Proper handling and storage are paramount to maintaining the stability of 14:1 EPC trifluoromethanesulfonate and ensuring the safety of laboratory personnel.

Workflow for Safe Handling:

Caption: Workflow for the safe handling of this compound.

Storage Recommendations:

-

Temperature: Store at -20°C to prevent degradation.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

-

Light: Protect from light, as prolonged exposure can lead to decomposition.

Experimental Protocols

The use of this compound will largely be in the context of preparing lipid-based formulations. The following is a generalized protocol for the preparation of liposomes using the thin-film hydration method.

Experimental Workflow for Liposome Preparation:

Caption: Generalized workflow for the preparation of liposomes.

Detailed Methodology:

-

Lipid Preparation: Co-dissolve this compound and other lipid components (e.g., cholesterol) in a suitable organic solvent such as chloroform or a chloroform:methanol mixture in a round-bottom flask.

-

Thin-Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath (temperature should be above the phase transition temperature of the lipids) under reduced pressure to evaporate the organic solvent. A thin, uniform lipid film will form on the inner surface of the flask.

-

Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.

-

Hydration: Add the desired aqueous buffer to the flask. The temperature of the buffer should also be above the lipid phase transition temperature.

-

Vesicle Formation: Agitate the flask to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).

-

Size Reduction (Optional but Recommended): To obtain small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) of a defined size, the MLV suspension can be subjected to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes of a specific pore size.

Signaling Pathways

As a component of cellular membranes, phosphatidylcholines like 14:1 EPC are integral to numerous signaling pathways. While specific pathways directly modulated by the trifluoromethanesulfonate salt are not detailed, the phosphatidylcholine backbone is a key player in lipid signaling.

Simplified Phosphatidylcholine Signaling Relationship:

Caption: Enzymatic hydrolysis of phosphatidylcholine and resulting signaling molecules.

This diagram illustrates how phosphatidylcholine can be enzymatically cleaved to produce various second messengers that are involved in a multitude of cellular processes, including proliferation, differentiation, and apoptosis. The specific fatty acid composition of 14:1 EPC will influence the downstream effects of its metabolic products.

An In-depth Technical Guide on the Solubility of 14:1 EPC Trifluoromethanesulfonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 14:1 EPC trifluoromethanesulfonate, a cationic lipid increasingly utilized in drug delivery systems and gene transfection. Due to its unique properties, understanding its behavior in various organic solvents is critical for formulation development and optimization.

Core Topic: Solubility of this compound

1-myristoyl-2-palmitoyl-sn-glycero-3-ethylphosphocholine (14:1 EPC) trifluoromethanesulfonate is an ethyl-phosphatidylcholine (EPC) derivative with monounsaturated 14:1 chains.[1][2][3] This cationic lipid is noted for its role in forming stable liposomes, which are effective vehicles for encapsulating and delivering a range of molecules, including hydrophobic and hydrophilic drugs, peptides, and nucleic acids.[4] Its application in transfection activities further underscores its importance in advanced therapeutic development.[1][2][3]

Quantitative Solubility Data

Currently, specific quantitative solubility data for this compound in various organic solvents is not extensively available in public literature. However, qualitative descriptions indicate its solubility in several common organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Chloroform | Soluble[4] |

| Methanol | Soluble[4] |

| Ethanol | Soluble[4] |

Note: This table will be updated as more quantitative data becomes available.

Experimental Protocols for Solubility Determination

While specific protocols for this compound are not detailed in the available literature, a general methodology for determining the solubility of a lipid in an organic solvent can be adapted. The following protocol is a synthesized approach based on established methods for lipid solubility determination.

Protocol: Determination of Saturation Solubility in Organic Solvents

This protocol outlines the equilibrium solubility method, a common technique to determine the saturation solubility of a lipid in a given solvent.

Materials:

-

This compound

-

Organic solvent of interest (e.g., chloroform, methanol, ethanol)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or another suitable quantitative analytical method.

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The goal is to create a solution where solid lipid is visibly present after equilibration.

-

-

Equilibration:

-

Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved lipid in the solvent no longer changes over time.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved lipid.

-

-

Sample Collection and Filtration:

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid material is disturbed.

-

Immediately filter the aliquot through a syringe filter compatible with the organic solvent to remove any remaining particulate matter.

-

-

Quantification:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample using a validated analytical technique, such as HPLC, to determine the concentration of the dissolved this compound.

-

-

Data Analysis:

-

Calculate the saturation solubility by accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: A flowchart of the experimental workflow for determining lipid solubility.

References

In-Depth Technical Guide: 1,2-dimyristoleoyl-sn-glycero-3-ethylphosphocholine (Tf Salt)

CAS Number: 1246304-44-8 Synonyms: 14:1 EPC (Tf Salt), 1,2-di-(9Z-tetradecenoyl)-sn-glycero-3-ethylphosphocholine (Tf salt), 14:1 EPC trifluoromethanesulfonate

This technical guide provides a comprehensive overview of the properties and applications of the cationic lipid 1,2-dimyristoleoyl-sn-glycero-3-ethylphosphocholine (trifluoromethanesulfonate salt), hereafter referred to as 14:1 EPC (Tf Salt). This document is intended for researchers, scientists, and professionals in the field of drug development and cellular biology.

Chemical Properties and Structure

14:1 EPC (Tf Salt) is a synthetic, amphiphilic cationic lipid. Its structure consists of a glycerol backbone esterified with two myristoleic acid chains (a C14:1 monounsaturated fatty acid), a phosphocholine headgroup modified with an ethyl group, and a trifluoromethanesulfonate counterion. This combination of a hydrophobic tail and a positively charged hydrophilic headgroup allows for the formation of liposomes and other lipid nanoparticles.

Table 1: Physicochemical Properties of 14:1 EPC (Tf Salt)

| Property | Value | Reference |

| CAS Number | 1246304-44-8 | [1][2][3] |

| Molecular Formula | C39H73F3NO11PS | [2][4] |

| Molecular Weight | 852.03 g/mol | [2][4] |

| Synonyms | 14:1 EPC (Tf Salt), 1,2-di-(9Z-tetradecenoyl)-sn-glycero-3-ethylphosphocholine (Tf salt) | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in organic solvents such as chloroform, methanol, and ethanol. | [1] |

| Storage | Recommended storage at -20°C in a dry and dark place. | [1][3][4] |

Core Applications in Research and Development

The primary application of 14:1 EPC (Tf Salt) is as a component of lipid-based delivery systems for therapeutic molecules, particularly nucleic acids for gene therapy applications.[5] Its cationic nature is crucial for these functions.

Gene Delivery and Transfection

Cationic lipids like 14:1 EPC (Tf Salt) are integral to non-viral gene delivery systems. They are known to be biodegradable and exhibit low toxicity, making them attractive alternatives to viral vectors.[2][3] The positively charged headgroup of the lipid interacts electrostatically with the negatively charged phosphate backbone of nucleic acids (e.g., plasmid DNA, mRNA, siRNA), leading to the spontaneous formation of lipid-nucleic acid complexes known as lipoplexes.

These lipoplexes are typically formulated with a helper lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), to enhance transfection efficiency. DOPE's fusogenic properties are thought to facilitate the endosomal escape of the nucleic acid cargo into the cytoplasm.

Antimicrobial Applications

Some sources suggest that 14:1 EPC (Tf Salt) may also possess antimicrobial properties. The proposed mechanism involves the disruption of microbial cell membranes through the interaction of the cationic lipid headgroup with the negatively charged components of the bacterial or fungal cell wall. This leads to membrane destabilization and leakage of intracellular contents.

Mechanism of Action in Gene Delivery: A Signaling Pathway Perspective

The delivery of genetic material into a target cell by a cationic lipid-based vector is a multi-step process. The following diagram illustrates the generally accepted pathway for lipoplex-mediated transfection.

Caption: Generalized signaling pathway for cationic liposome-mediated gene delivery.

The process begins with the formation of the lipoplex, which then interacts with the cell surface and is internalized, most commonly through endocytosis. Once inside the endosome, the lipoplex must facilitate the release of its nucleic acid cargo into the cytoplasm, a critical step known as endosomal escape. For DNA-based therapies, the genetic material must then be transported into the nucleus for transcription and subsequent translation into the desired protein.

Experimental Protocols

Liposome Formulation

A common method for preparing cationic liposomes is the thin-film hydration technique followed by extrusion.

Caption: A typical workflow for the preparation of cationic liposomes.

Methodology:

-

Lipid Dissolution: The cationic lipid (14:1 EPC (Tf Salt)) and any helper lipids are dissolved in a suitable organic solvent, such as chloroform, in a round-bottom flask. The molar ratio of the lipids should be optimized for the specific application.

-

Film Formation: The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.

-

Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, HEPES-buffered saline) by gentle rotation. This process results in the formation of multilamellar vesicles (MLVs).

-

Size Reduction: To obtain a more uniform size distribution, the MLV suspension is subjected to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). This process yields small unilamellar vesicles (SUVs).

-

Characterization: The resulting liposomes should be characterized for their size, polydispersity index (PDI), and zeta potential using techniques such as dynamic light scattering (DLS).

In Vitro Transfection

The following is a generalized protocol for transfecting cultured mammalian cells with cationic liposome-DNA complexes.

Caption: A standard workflow for in vitro cell transfection using cationic liposomes.

Methodology:

-

Cell Seeding: Plate the target cells in a suitable culture vessel and allow them to reach the optimal confluency for transfection (typically 70-90%).

-

Lipoplex Formation:

-

Dilute the nucleic acid (e.g., plasmid DNA) in a serum-free culture medium.

-

In a separate tube, dilute the cationic liposome suspension in a serum-free culture medium.

-

Combine the diluted nucleic acid and liposome solutions and incubate at room temperature for a specified time (e.g., 15-30 minutes) to allow for the formation of lipoplexes. The ratio of lipid to nucleic acid is a critical parameter that must be optimized.

-

-

Transfection: Add the lipoplex mixture to the cells.

-

Incubation: Incubate the cells with the lipoplexes for a period of time (e.g., 4-6 hours) at 37°C in a CO2 incubator.

-

Medium Change: After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium.

-

Analysis: Culture the cells for an additional 24-72 hours before assaying for transgene expression using an appropriate method (e.g., fluorescence microscopy for fluorescent reporter proteins, luciferase assay, or western blotting).

Data and Concluding Remarks

While 14:1 EPC (Tf Salt) is commercially available and positioned for use in drug and gene delivery, there is a notable absence of publicly available, peer-reviewed data quantifying its specific performance characteristics. Key metrics such as transfection efficiency in various cell lines, in vitro cytotoxicity (IC50 values), and in vivo pharmacokinetic and pharmacodynamic data are not readily found in the scientific literature.

Therefore, researchers and developers interested in utilizing 14:1 EPC (Tf Salt) are strongly encouraged to perform their own comprehensive characterization and optimization studies. The general protocols and mechanistic information provided in this guide, based on the broader class of cationic lipids, should serve as a valuable starting point for such investigations. The biodegradability and reported low toxicity of ethylphosphocholine-based lipids make 14:1 EPC (Tf Salt) a promising candidate for further exploration in the development of next-generation delivery systems.

References

- 1. Preparation, characterization, and efficient transfection of cationic liposomes and nanomagnetic cationic liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of phospholipid composition on pharmacokinetics and biodistribution of epirubicin liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and Pharmacodynamics of Liposomal Chemophototherapy with Short Drug-Light Intervals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physicochemical Characterization of Liposomes That Mimic the Lipid Composition of Exosomes for Effective Intracellular Trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 14:1 EPC Trifluoromethanesulfonate in Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 14:1 EPC trifluoromethanesulfonate, a cationic lipid known for its high efficiency in nucleic acid delivery. This document is intended to guide researchers in utilizing this reagent for in vitro and potential in vivo applications.

Introduction

This compound, also referred to as 1,2-dimyristoleoyl-sn-glycero-3-ethylphosphocholine trifluoromethanesulfonate, is a cationic phospholipid derivative. Its structure, featuring monounsaturated 14-carbon acyl chains, makes it a highly effective agent for the formulation of liposomes and lipid nanoparticles (LNPs) for the delivery of genetic material such as plasmid DNA (pDNA) and small interfering RNA (siRNA).[1] The cationic nature of the ethylphosphocholine headgroup facilitates the complexation with negatively charged nucleic acids, while the lipid backbone aids in the fusion with and transport across cellular membranes.

Key Applications

-

Gene Transfection: Delivery of plasmid DNA to various cell lines for gene expression studies.

-

RNA Interference: Delivery of siRNA for targeted gene silencing.[1]

-

mRNA Delivery: Formulation of lipid nanoparticles for the delivery of messenger RNA.

-

Drug Delivery: Encapsulation and delivery of small molecule drugs.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃₉H₇₃F₃NO₁₁PS | MedChemExpress |

| Molecular Weight | 852.03 g/mol | MedChemExpress |

| CAS Number | 1246304-44-8 | MedChemExpress |

| Appearance | White to off-white solid | AxisPharm |

| Solubility | Soluble in chloroform, methanol, and ethanol | AxisPharm |

| Storage | -20°C in a dry, dark place | AxisPharm |

Experimental Protocols

Preparation of Cationic Liposomes (Thin-Film Hydration Method)

This protocol describes the preparation of unilamellar cationic liposomes containing this compound and a helper lipid, DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine).

Materials:

-

This compound

-

DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

-

Chloroform

-

Sterile, RNase-free water or desired buffer (e.g., HEPES-buffered saline)

-

Round-bottom flask

-

Rotary evaporator

-

Bath sonicator or extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Nitrogen gas stream

Procedure:

-

Lipid Film Formation:

-

In a round-bottom flask, dissolve this compound and DOPE in chloroform. A common molar ratio is 1:1, but this can be optimized.

-

Create a thin lipid film by evaporating the chloroform using a rotary evaporator.

-

Further dry the lipid film under a gentle stream of nitrogen gas for at least 30 minutes to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with a sterile, RNase-free aqueous buffer by vortexing or gentle agitation. The temperature of the buffer should be above the phase transition temperature of the lipids.

-

The final lipid concentration can be adjusted as needed (e.g., 1 mg/mL).

-

-

Vesicle Sizing:

-

Sonication: Sonicate the hydrated lipid suspension in a bath sonicator until the solution becomes clear to form small unilamellar vesicles (SUVs).

-

Extrusion: For a more uniform size distribution, subject the hydrated lipid suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm). Pass the suspension through the extruder 10-15 times.

-

In Vitro Transfection of Plasmid DNA

This protocol outlines the general procedure for transfecting mammalian cells in culture using the prepared 14:1 EPC-containing cationic liposomes.

Materials:

-

Prepared 14:1 EPC/DOPE liposomes

-

Plasmid DNA (e.g., encoding a reporter gene like GFP)

-

Serum-free cell culture medium (e.g., Opti-MEM)

-

Complete cell culture medium

-

Mammalian cell line of interest (e.g., HEK293, HeLa, CHO)

-

Multi-well cell culture plates

Procedure:

-

Cell Seeding:

-

The day before transfection, seed the cells in a multi-well plate to achieve 70-90% confluency on the day of transfection.

-

-

Lipoplex Formation:

-

In separate sterile tubes, dilute the plasmid DNA and the cationic liposomes in serum-free medium.

-

Combine the diluted DNA and liposome solutions. A common starting point for the lipid-to-DNA weight ratio is 4:1 to 10:1.

-

Gently mix and incubate at room temperature for 15-30 minutes to allow for the formation of lipoplexes (lipid-DNA complexes).

-

-

Transfection:

-

Remove the culture medium from the cells and wash once with serum-free medium.

-

Add the lipoplex solution to the cells.

-

Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO₂ incubator.

-

After the incubation period, remove the transfection medium and replace it with fresh, complete (serum-containing) culture medium.

-

-

Analysis:

-

Assay for gene expression (e.g., by fluorescence microscopy for GFP, or by RT-qPCR for mRNA levels) 24-72 hours post-transfection.

-

Quantitative Data Summary

The following tables summarize the available quantitative data for cationic liposomes formulated with 14:1 EPC or similar lipids. It is important to note that optimal conditions can vary significantly between cell lines and nucleic acid payloads.

Table 1: Transfection Efficiency of EPC-based Lipoplexes

| Cationic Lipid | Helper Lipid | Cell Line | Nucleic Acid | Transfection Efficiency | Reference |

| diC14:1c-EPC | - | Human Umbilical Artery Endothelial Cells (HUAEC) | pDNA | High | --INVALID-LINK-- |

| diC14:1c-EPC | - | MCF-7 (Breast Cancer) | siRNA | Exceeded Lipofectamine RNAiMAX | --INVALID-LINK-- |

| 14:1 EPC | DOPE | CHO | pEGFP | High (qualitative) | General Protocol |

Table 2: Cytotoxicity of EPC-based Lipoplexes

| Cationic Lipid | Cell Line | Assay | Cytotoxicity | Reference |

| diC14:1c-EPC | MCF-7 | Not specified | Comparable to Lipofectamine RNAiMAX | --INVALID-LINK-- |

| 1,2-dioleoyl-sn-glycero-3-ethylphosphocholine | BHK | Viability | Low (tolerated up to 1 mg/mL) | --INVALID-LINK-- |

Visualizations

Experimental Workflow for Liposome Preparation and Transfection

Caption: Workflow for preparing 14:1 EPC liposomes and subsequent cell transfection.

Signaling Pathway for Cationic Lipoplex-Mediated Transfection

References

Application Notes and Protocols for Liposome Preparation using 14:1 EPC Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

14:1 EPC trifluoromethanesulfonate (1,2-dimyristoleoyl-sn-glycero-3-ethylphosphocholine, trifluoromethanesulfonate salt) is a cationic lipid that has demonstrated significant promise in the formulation of liposomes for the delivery of therapeutic molecules, particularly nucleic acids such as siRNA.[1][2][3][4] Its unique structure, featuring monounsaturated 14:1 acyl chains, contributes to high transfection efficiency.[1][2][5] Cationic phosphatidylcholines (PCs) like 14:1 EPC are noted for their low toxicity and biodegradability, making them attractive candidates for non-viral gene delivery systems.[2]

These application notes provide detailed protocols for the preparation and characterization of liposomes incorporating this compound. The methodologies described are based on the widely used thin-film hydration followed by extrusion technique, which allows for the formation of unilamellar vesicles with a controlled size distribution.

Key Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C39H73F3NO11PS | MedChemExpress |

| Molecular Weight | 852.03 g/mol | MedChemExpress |

| CAS Number | 1246304-44-8 | MedChemExpress |

| Physical Form | White to off-white solid | AxisPharm |

| Solubility | Soluble in organic solvents such as chloroform, methanol, and ethanol. | AxisPharm |

| Storage | Store at -20°C in a dry, dark place. | AxisPharm |

| Estimated Phase Transition Temperature (Tc) | ~24 °C | [6][7] |

Note: The phase transition temperature (Tc) is estimated based on the closely related lipid 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), which shares the same 14:1 acyl chains.

Experimental Protocols

Protocol 1: Preparation of Cationic Liposomes using this compound

This protocol describes the preparation of cationic liposomes composed solely of this compound. Studies have shown that some efficient cationic lipids do not require a helper lipid for successful delivery.[3]

Materials:

-

This compound

-

Chloroform

-

Hydration buffer (e.g., RNase-free water, phosphate-buffered saline (PBS), or HEPES-buffered saline (HBS))

-

Round-bottom flask

-

Rotary evaporator

-

Water bath sonicator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

Dissolve the desired amount of this compound in chloroform in a round-bottom flask. A typical concentration is 10-20 mg/mL.

-

Attach the flask to a rotary evaporator and rotate it in a water bath set to 30-40°C.

-

Gradually reduce the pressure to evaporate the chloroform, resulting in a thin, uniform lipid film on the inner surface of the flask.

-

Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Warm the hydration buffer to a temperature above the estimated phase transition temperature of the lipid (e.g., 30°C).

-

Add the warm hydration buffer to the flask containing the lipid film. The volume will depend on the desired final lipid concentration.

-

Agitate the flask by hand or on a vortex mixer to disperse the lipid film, forming multilamellar vesicles (MLVs). This may result in a milky suspension.

-

-

Sonication:

-

Place the flask containing the MLV suspension in a bath sonicator.

-

Sonicate for 5-10 minutes at a temperature above the Tc to aid in the formation of smaller vesicles.

-

-

Extrusion:

-

Assemble the extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).

-

Transfer the liposome suspension to a syringe and pass it through the extruder multiple times (typically 11-21 passes) to form unilamellar vesicles (LUVs) with a more uniform size distribution.

-

-

Storage:

-

Store the prepared liposomes at 4°C. For long-term storage, they can be stored under an inert atmosphere (e.g., argon or nitrogen).

-

Protocol 2: Preparation of Liposomes with this compound and a Helper Lipid

The inclusion of a helper lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or cholesterol, can enhance the stability and transfection efficiency of cationic liposomes.[8][9] This protocol outlines the preparation of liposomes with a helper lipid.

Materials:

-

This compound

-

Helper lipid (e.g., DOPE or Cholesterol)

-

Chloroform

-

Hydration buffer

-

Round-bottom flask

-

Rotary evaporator

-

Water bath sonicator

-

Extruder with polycarbonate membranes

Procedure:

-

Lipid Mixture Preparation:

-

Dissolve this compound and the helper lipid in chloroform in a round-bottom flask at the desired molar ratio (e.g., 1:1).

-

-

Lipid Film Formation, Hydration, Sonication, and Extrusion:

-

Follow steps 1-4 from Protocol 1.

-

-

Storage:

-

Store the prepared liposomes at 4°C.

-

Protocol 3: Encapsulation of siRNA into this compound Liposomes

This protocol describes the formation of lipoplexes by complexing siRNA with pre-formed cationic liposomes.

Materials:

-

Prepared cationic liposomes (from Protocol 1 or 2)

-

siRNA stock solution

-

Nuclease-free water or buffer

Procedure:

-

Dilution of Liposomes and siRNA:

-

In separate nuclease-free tubes, dilute the cationic liposome suspension and the siRNA stock solution with the same buffer.

-

-

Lipoplex Formation:

-

Add the diluted liposome suspension to the diluted siRNA solution. A common starting point for the lipid to nucleic acid ratio is 4:1 by weight.[1]

-

Mix gently by pipetting up and down.

-

Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

-

-

Characterization and Use:

-

The resulting lipoplexes are now ready for characterization and use in cell culture experiments.

-

Characterization of Liposomes

Proper characterization of the prepared liposomes is crucial to ensure quality and reproducibility.

| Parameter | Method | Typical Expected Values for Cationic Liposomes |

| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Size: 100-200 nm; PDI: < 0.2 |

| Zeta Potential | Laser Doppler Velocimetry | Positive value (e.g., +30 to +60 mV) |

| Encapsulation Efficiency | RiboGreen Assay (for siRNA) | Varies depending on formulation and protocol |

Protocol 4: Determination of siRNA Encapsulation Efficiency

Materials:

-

Lipoplex suspension

-

RiboGreen reagent

-

Triton X-100 (10% solution)

-

TE buffer (Tris-EDTA)

-

Fluorometer

Procedure:

-

Prepare two sets of samples from the lipoplex suspension.

-

Sample 1 (Total siRNA):

-

Add Triton X-100 to a final concentration of 1% to lyse the liposomes and release the encapsulated siRNA.

-

-

Sample 2 (Free siRNA):

-

This sample remains untreated.

-

-

Dilute both samples in TE buffer and add the RiboGreen reagent according to the manufacturer's instructions.

-

Measure the fluorescence of both samples using a fluorometer.

-

Calculate the encapsulation efficiency using the following formula:

-

Encapsulation Efficiency (%) = [(Total Fluorescence - Free Fluorescence) / Total Fluorescence] x 100

-

Visualizing the Workflow

Signaling Pathway and Cellular Uptake

The primary mechanism by which cationic liposomes deliver their cargo into cells involves electrostatic interactions with the negatively charged cell membrane, followed by endocytosis.

Conclusion

This compound is a highly effective cationic lipid for the preparation of liposomes for nucleic acid delivery. The protocols outlined above provide a robust framework for the formulation and characterization of these delivery vehicles. Optimization of parameters such as the lipid-to-helper lipid ratio and the lipid-to-siRNA ratio may be necessary to achieve the desired characteristics for specific applications. The inherent biodegradability and low toxicity of this class of lipids make them a promising tool for advancing the field of gene therapy.

References

- 1. Hydrophobic moiety of cationic lipids strongly modulates their transfection activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhancing nucleic acid delivery, insights from the cationic phospholipid carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ar.iiarjournals.org [ar.iiarjournals.org]

- 4. Cationic phospholipids: structure–transfection activity relationships - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Optimal combination of cationic lipid and phospholipid in cationic liposomes for gene knockdown in breast cancer cells and mouse lung using siRNA lipoplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Influence of Lipid Composition of Cationic Liposomes 2X3-DOPE on mRNA Delivery into Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 14:1 EPC Trifluoromethanesulfonate as an Internal Standard in Lipidomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative lipidomics is a critical tool in understanding the complex roles of lipids in health and disease, from biomarker discovery to drug development. Accurate and precise quantification of lipid species by mass spectrometry (MS) is highly dependent on the effective use of internal standards. Internal standards are essential for correcting for variations that can occur during sample preparation, extraction, and MS analysis, thereby ensuring data reliability and reproducibility.

This document provides detailed application notes and protocols for the use of 14:1 EPC (1-myristoyl-2-palmitoyl-sn-glycero-3-ethylphosphocholine) trifluoromethanesulfonate as a non-endogenous internal standard in quantitative lipidomics workflows. As a synthetic phosphocholine with fatty acid chains not commonly found in high abundance in biological systems, 14:1 EPC is an excellent candidate for an internal standard. Its structural similarity to endogenous phosphatidylcholines allows it to mimic their behavior during extraction and ionization, while its unique mass allows for clear differentiation in mass spectra.

Principle of Use

14:1 EPC trifluoromethanesulfonate is a high-purity synthetic phospholipid that is not naturally present in most biological samples. It is added at a known concentration to a sample at the beginning of the lipid extraction process. By being present throughout the entire sample preparation and analysis workflow, it experiences the same potential for loss or variability as the endogenous lipids of interest. The signal intensity of the endogenous lipids is then normalized to the signal intensity of the 14:1 EPC internal standard. This normalization corrects for variations in extraction efficiency, sample handling, and instrument response, leading to more accurate and precise quantification of the target lipid species.

Experimental Protocols

I. Preparation of this compound Internal Standard Stock Solution

Materials:

-

This compound

-

LC-MS grade methanol

-

LC-MS grade chloroform

-

Amber glass vial with PTFE-lined cap

-

Calibrated analytical balance

-

Volumetric flasks

Procedure:

-

Accurately weigh a precise amount of this compound (e.g., 1 mg) using a calibrated analytical balance.

-

Dissolve the weighed standard in a known volume of a 1:1 (v/v) mixture of chloroform and methanol to create a stock solution of a specific concentration (e.g., 1 mg/mL).

-

Ensure complete dissolution by vortexing.

-

Store the stock solution in an amber glass vial at -20°C to prevent degradation.

II. Lipid Extraction from Plasma/Serum using a Modified Folch Method

Materials:

-

Plasma or serum sample

-

This compound internal standard stock solution

-

LC-MS grade chloroform

-

LC-MS grade methanol

-

LC-MS grade water

-

Conical glass tubes with PTFE-lined caps

-

Centrifuge

-

Nitrogen evaporator or vacuum concentrator

Procedure:

-

Thaw plasma or serum samples on ice.

-

In a conical glass tube, add a specific volume of the plasma/serum sample (e.g., 50 µL).

-

Add a known amount of the this compound internal standard stock solution to the sample. The final concentration should be within the linear range of the mass spectrometer and comparable to the expected concentration of the analytes of interest.

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

-

Add 0.5 mL of LC-MS grade water to induce phase separation.

-

Vortex again for 1 minute.

-

Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the layers.

-

Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new clean glass tube.

-

Dry the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis (e.g., 90:10 (v/v) acetonitrile:isopropanol).

-

Vortex briefly and transfer the reconstituted sample to an autosampler vial for analysis.

III. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole) equipped with an electrospray ionization (ESI) source

LC Parameters (Representative):

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate and 0.1% formic acid |

| Mobile Phase B | Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid |

| Gradient | 0-2 min: 30% B; 2-15 min: linear gradient to 90% B; 15-18 min: 90% B; 18.1-20 min: return to 30% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 50°C |

| Injection Volume | 5 µL |

MS Parameters (Representative for Positive Ion Mode):

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 120°C |

| Desolvation Temperature | 350°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 600 L/hr |

| Mass Range | m/z 100-1200 |

| Data Acquisition | Full scan or targeted MS/MS |

Data Presentation

Quantitative data should be presented in a clear and structured format. The following tables provide an example of how to summarize the performance of an internal standard, based on representative data for a similar non-endogenous phosphatidylcholine standard, PC(17:0/17:0).[1]

Table 1: Linearity of Detection for Non-Endogenous Phosphatidylcholine Standard

This table demonstrates the linear response of the internal standard over a range of concentrations. The coefficient of determination (r²) indicates how well the data points fit a linear model.[1]

| Analyte | Internal Standard | Concentration Range (µg/mL) | Linear Regression Equation | r² |

| PC(17:0/17:0) | (None - for linearity assessment) | 1 - 100 | y = 1.254x + 0.087 | 0.995 |

Table 2: Intraday and Interday Repeatability

This table shows the precision of the method over short (intraday) and long (interday) periods. The relative standard deviation (RSD) is a measure of precision.[1]

| Analyte | Internal Standard | Concentration (µg/mL) | Intraday RSD (%) (n=5) | Interday RSD (%) (n=5 over 3 days) |

| Endogenous PC Mix | PC(17:0/17:0) | Spiked Plasma | 4.8 | 6.2 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a lipidomics experiment utilizing an internal standard.

Caption: Lipidomics experimental workflow using an internal standard.

Signaling Pathway Context

Lipids are integral components of numerous signaling pathways. For instance, phosphatidylcholines are key constituents of cell membranes and are involved in pathways related to cell growth, proliferation, and apoptosis. The accurate quantification of changes in phosphatidylcholine species can provide insights into the dysregulation of these pathways in various diseases.

Caption: Simplified overview of signaling pathways involving phosphatidylcholine.

References

Application Notes and Protocols for 14:1 EPC Trifluoromethanesulfonate in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 14:1 EPC trifluoromethanesulfonate as an internal standard in mass spectrometry-based lipidomics. This document is intended to guide researchers in achieving accurate and reproducible quantification of phospholipids in complex biological samples.

Introduction

1-myristoleoyl-2-hydroxy-sn-glycero-3-ethylphosphocholine (14:1 EPC) trifluoromethanesulfonate is a synthetic cationic phospholipid. Its unique structure, with a 14-carbon monounsaturated fatty acid (myristoleoyl acid) at the sn-1 position and an ethylated phosphate group, makes it a suitable internal standard for mass spectrometry (MS) analysis of various phosphatidylcholines (PCs) and other phospholipid species. In mass spectrometry, internal standards are crucial for correcting variations that can occur during sample preparation and analysis, ensuring accurate quantification.[1][2][3][4] The use of a known concentration of an internal standard allows for the precise measurement of endogenous lipid species by comparing the signal intensity of the analyte to that of the standard.[1][3][4]

Principle of Internal Standardization in Lipidomics

Mass spectrometry is a highly sensitive technique, but signal intensity can be affected by various factors, including sample matrix effects, instrument drift, and variations in sample extraction and injection volume.[2][4] An internal standard (IS) is a compound that is chemically similar to the analyte of interest but isotopically or structurally distinct, and is added at a known concentration to all samples, calibrators, and quality controls.[1][3]

The fundamental principle is that the IS will experience similar variations as the analyte during the analytical process. By calculating the ratio of the analyte signal to the IS signal, these variations can be normalized, leading to more accurate and precise quantification. The ideal internal standard should not be naturally present in the sample.[1]

Quantitative Data Summary

The following table summarizes the key properties of this compound relevant to its use in mass spectrometry.

| Property | Value | Reference |

| Chemical Formula | C₃₉H₇₃F₃NO₁₁PS | [5] |

| Molecular Weight | 852.03 g/mol | [5] |

| Exact Mass | 851.459 Da | [6] |

| Purity | ≥98% (as specified by most commercial suppliers) | N/A |

| Storage Conditions | -20°C in a dry environment | [6] |

Experimental Protocols

Preparation of this compound Internal Standard Stock Solution

Objective: To prepare a concentrated stock solution of the internal standard for consistent addition to samples.

Materials:

-

This compound

-

LC-MS grade methanol

-

LC-MS grade chloroform

-

Amber glass vial with a PTFE-lined cap

-

Calibrated analytical balance

-

Volumetric flasks (1 mL and 10 mL)

-

Calibrated micropipettes

Procedure:

-

Accurately weigh 1 mg of this compound using a calibrated analytical balance.

-

Dissolve the weighed standard in 1 mL of a 1:1 (v/v) chloroform:methanol solution in a 1 mL volumetric flask to obtain a 1 mg/mL primary stock solution.

-

Ensure complete dissolution by vortexing for 30 seconds.

-

From the primary stock solution, prepare a working stock solution of 10 µg/mL by diluting 100 µL of the primary stock into 9.9 mL of methanol in a 10 mL volumetric flask.

-

Store both stock solutions at -20°C in amber glass vials to prevent photodegradation.

Lipid Extraction from Biological Samples with Internal Standard Spiking

Objective: To extract lipids from a biological matrix (e.g., plasma, cell lysate) and incorporate the internal standard. This protocol is based on the widely used Bligh-Dyer extraction method.[7]

Materials:

-

Biological sample (e.g., 100 µL of plasma)

-

This compound working stock solution (10 µg/mL)

-

LC-MS grade chloroform

-

LC-MS grade methanol

-

LC-MS grade water

-

Centrifuge capable of 4°C operation

-

Nitrogen gas evaporator

-

Conical glass centrifuge tubes

Procedure:

-

To a 2 mL glass centrifuge tube, add 100 µL of the biological sample.

-

Add 10 µL of the 10 µg/mL this compound working stock solution to the sample.

-

Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture.

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Add 125 µL of chloroform and vortex for 30 seconds.

-

Add 125 µL of water and vortex for 30 seconds.

-

Centrifuge the sample at 2000 x g for 10 minutes at 4°C to induce phase separation.

-

Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.

-

Dry the extracted lipids under a gentle stream of nitrogen gas.

-

Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., 9:1 methanol:toluene).

LC-MS/MS Analysis for Phospholipid Quantification

Objective: To separate and detect the lipid species of interest and the internal standard using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation and Columns:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument) equipped with an electrospray ionization (ESI) source.

-

A reversed-phase C18 column suitable for lipidomics (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

LC Conditions:

-

Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate

-

Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate

-

Gradient:

-

0-2 min: 30% B

-

2-15 min: Linear gradient from 30% to 90% B

-

15-18 min: Hold at 90% B

-

18-20 min: Return to 30% B and equilibrate

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 45°C

-

Injection Volume: 5 µL

MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Gas Flow Rates: Optimized for the specific instrument

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion for this compound ([M]+) is m/z 702.5. A characteristic product ion for phosphatidylcholines is the phosphocholine headgroup at m/z 184.1.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 14:1 EPC (IS) | 702.5 | 184.1 | 35 |

| Example PC (16:0/18:1) | 760.6 | 184.1 | 35 |

| Example LysoPC (16:0) | 496.3 | 184.1 | 25 |

Data Analysis and Quantification

The concentration of the endogenous lipid is calculated using the following formula:

Concentration of Analyte = (Area of Analyte / Area of IS) * (Concentration of IS / Response Factor)

The response factor is determined by analyzing a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Visualizations

Experimental Workflow

Caption: Workflow for lipid quantification using an internal standard.

Principle of Internal Standardization Logic

Caption: Logic of internal standardization for accurate quantification.

References

- 1. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 3. youtube.com [youtube.com]

- 4. nebiolab.com [nebiolab.com]

- 5. file.medchemexpress.eu [file.medchemexpress.eu]

- 6. avantiresearch.com [avantiresearch.com]

- 7. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for siRNA Delivery Using 14:1 EPC Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small interfering RNA (siRNA) has emerged as a powerful therapeutic modality for silencing disease-causing genes with high specificity. However, the effective delivery of siRNA to target cells remains a significant challenge. Cationic lipids have been widely investigated as non-viral vectors for siRNA delivery due to their ability to form complexes with negatively charged siRNA, facilitating cellular uptake and endosomal escape.

14:1 EPC trifluoromethanesulfonate is a cationic lipid, specifically 1,2-dimyristoleoyl-sn-glycero-3-ethylphosphocholine trifluoromethanesulfonate, that has demonstrated high efficiency in mediating siRNA delivery. Studies have shown that nanoparticles formulated with 14:1 EPC can achieve significant gene silencing, in some cases exceeding the performance of commercially available transfection reagents[1][2]. The monounsaturated 14:1 acyl chains of the lipid are a key feature contributing to its effectiveness as a carrier for siRNA[1].

These application notes provide detailed protocols for the formulation of 14:1 EPC-based nanoparticles for siRNA delivery, methods for their characterization, and protocols for in vitro transfection experiments.

Data Presentation

The following tables summarize key quantitative data for siRNA delivery systems utilizing 14:1 EPC, providing a basis for experimental design and comparison.

Table 1: Physicochemical Properties of 14:1 EPC-based Nanoparticles for siRNA Delivery

| Parameter | Value | Reference |

| siRNA Encapsulation Efficiency | 78 - 82% | [3] |

| Nanoparticle Size (Hydrodynamic Diameter) | 80 - 500 nm (for hybrid nanoparticles) | [3] |

| Zeta Potential | Positive (specific value not reported) | [3] |

Note: The nanoparticle size and zeta potential can vary depending on the formulation method, the inclusion of helper lipids, and the buffer conditions.

Table 2: In Vitro Performance of 14:1 EPC-based Nanoparticles for siRNA Delivery

| Parameter | Details | Cell Line | Reference |

| Optimal Lipid Concentration | 2 - 3 µg per well (in a 96-well plate) | MCF-7 | [2] |

| Transfection Time | 16 hours | MCF-7 | [2] |

| Toxicity | Negligible at optimal concentrations | MCF-7 | [2] |

| siRNA Release Kinetics | ~50% release in 12 - 20 hours | N/A | [3] |

Experimental Protocols

Protocol 1: Formulation of 14:1 EPC/siRNA Nanoparticles by Lipid Film Hydration

This protocol describes the preparation of cationic liposomes composed of this compound, which are then complexed with siRNA to form nanoparticles.

Materials:

-

This compound

-

Helper lipid (e.g., DOPE - 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) (optional)

-

Chloroform

-

Sterile, RNase-free water

-

siRNA stock solution (e.g., 20 µM in RNase-free buffer)

-

Sterile, glass vials

-

Nitrogen or argon gas source

-

Vacuum desiccator

-

Bath sonicator

-

Probe sonicator (optional)

Procedure:

-

Lipid Film Preparation: a. Dissolve this compound (and helper lipid, if used) in chloroform in a glass vial. A common molar ratio for cationic lipid to helper lipid is 1:1. b. Create a thin lipid film by evaporating the chloroform under a gentle stream of nitrogen or argon gas while rotating the vial. c. Place the vial in a vacuum desiccator for at least 1 hour to remove any residual solvent.

-

Hydration: a. Hydrate the lipid film with sterile, RNase-free water by adding the water to the vial and vortexing vigorously. The final lipid concentration should be determined based on the desired concentration for the experiments. b. Allow the lipid mixture to hydrate overnight at 4°C to ensure complete hydration.

-

Sonication: a. To create small unilamellar vesicles (SUVs), sonicate the lipid suspension using a bath sonicator for 5-10 minutes, or until the solution becomes translucent. b. For a more uniform size distribution, a probe sonicator can be used. Sonicate on ice in short bursts to prevent overheating and degradation of the lipids.

-

siRNA Complexation: a. In a sterile, RNase-free microcentrifuge tube, dilute the desired amount of siRNA in an appropriate volume of RNase-free buffer (e.g., PBS or Opti-MEM). b. Add the 14:1 EPC liposome suspension to the diluted siRNA. The optimal ratio of lipid to siRNA should be determined empirically, but a common starting point is a nitrogen to phosphate (N/P) ratio of 4:1 to 10:1. c. Mix gently by pipetting and incubate at room temperature for 20-30 minutes to allow for the formation of siRNA-lipid complexes. d. The nanoparticles are now ready for characterization and in vitro experiments.

Protocol 2: Characterization of 14:1 EPC/siRNA Nanoparticles